2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid
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Overview
Description
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanoic acid with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine: Similar in structure but contains a sulfur atom instead of nitrogen.
1,3-Benzothiazol-2-ylmethylamine: Contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
WTGRMTXVOJHGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C1CCCC2)C(=O)O |
Origin of Product |
United States |
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